molecular formula C9H8N2O B8445931 4-Methyl-2-(pyridin-3-yl)-oxazole

4-Methyl-2-(pyridin-3-yl)-oxazole

Cat. No.: B8445931
M. Wt: 160.17 g/mol
InChI Key: BDTMIZWDQMTNOF-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-3-yl)-oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridin-3-yl)-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-pyridinecarboxaldehyde with 4-methyl-2-aminophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding oxazole N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for the introduction of various substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-2-(pyridin-3-yl)-oxazole has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Methyl-2-(pyridin-3-yl)-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-(Pyridin-3-yl)-oxazole: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.

    4-Methyl-2-(pyridin-2-yl)-oxazole: The position of the pyridine ring nitrogen is different, potentially leading to variations in binding affinity and selectivity.

    4-Methyl-2-(pyridin-4-yl)-oxazole: Similar structure but with the pyridine nitrogen at the 4-position, which can influence its interaction with biological targets.

Uniqueness: 4-Methyl-2-(pyridin-3-yl)-oxazole is unique due to the specific positioning of the methyl group and the pyridine nitrogen, which can significantly impact its chemical properties and biological activities. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3

InChI Key

BDTMIZWDQMTNOF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30 g of nicotinoyl chloride is added to 5.1 g of cooled acetoxime, then the mixture is heated to 130° C. The exothermic reaction mixture is maintained under agitation for 6 hours at 140° C. After cooling, iced water is added, followed by alkalizing with sodium carbonate and extracting with methylene chloride. The solvent is evaporated, the residue is taken up with ether and filtered; the solvent is evaporated and the residue is distilled at 150° C. under 0.08 mbar. 3.5 g of expected product is obtained which is purified by chromatography on silica (eluant: cyclohexane-ethyl acetate 7-3), with further distillation. After cooling, a solid product is obtained.
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30 g
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Synthesis routes and methods II

Procedure details

To 10 g (0.140 mol) of acetone oxime cooled to -10° C. neat nicotinoyl chloride (40 g, 0.280 mol) was added dropwise under a nitrogen atmosphere. A violent reaction occured and the mixture became quickly solid. The solid was heated to 120° C. for 3 h. After cooling the mixture was dissolved in ice water and ammonia. After addition of 300 ml of ether the mixture was treated with charcoal, filtered, and the ether phase separated. The aqueous phase was extracted with 2×200 ml of ether, and the combined organic phase dried over magnesium sulphate. Removal of solvent in vacuo gave crude 82 as a red oil. Yield: 3.9 g (0.024 mol, 17%).
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10 g
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40 g
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300 mL
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ice water
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